
(2,4-Dihydroxy-3-methylphenyl)(4-hydroxyphenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2,4-Dihydroxy-3-methylphenyl)(4-hydroxyphenyl)methanone is a chemical compound with the molecular formula C14H12O4. It is a type of benzophenone derivative, characterized by the presence of hydroxyl groups and a methyl group attached to the phenyl rings. This compound is known for its various applications in scientific research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2,4-Dihydroxy-3-methylphenyl)(4-hydroxyphenyl)methanone typically involves the condensation of 2,4-dihydroxy-3-methylbenzaldehyde with 4-hydroxybenzaldehyde in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and higher yields. The use of advanced catalysts and optimized reaction conditions further enhances the efficiency of the industrial production process.
Análisis De Reacciones Químicas
Types of Reactions
(2,4-Dihydroxy-3-methylphenyl)(4-hydroxyphenyl)methanone undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Various substituted benzophenone derivatives.
Aplicaciones Científicas De Investigación
(2,4-Dihydroxy-3-methylphenyl)(4-hydroxyphenyl)methanone has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of (2,4-Dihydroxy-3-methylphenyl)(4-hydroxyphenyl)methanone involves its interaction with various molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with biological molecules, affecting their structure and function. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
(2,3-Dihydroxy-4-methoxyphenyl)(phenyl)methanone: Similar structure but with a methoxy group instead of a methyl group.
(2,4-Dihydroxyphenyl)(4-hydroxyphenyl)methanone: Lacks the methyl group present in (2,4-Dihydroxy-3-methylphenyl)(4-hydroxyphenyl)methanone.
2,4,4’-Trihydroxybenzophenone: Contains an additional hydroxyl group compared to this compound.
Uniqueness
The presence of both hydroxyl and methyl groups in this compound imparts unique chemical properties, such as increased reactivity and potential biological activity. These structural features make it a valuable compound for various applications in research and industry.
Propiedades
Número CAS |
79861-84-0 |
|---|---|
Fórmula molecular |
C14H12O4 |
Peso molecular |
244.24 g/mol |
Nombre IUPAC |
(2,4-dihydroxy-3-methylphenyl)-(4-hydroxyphenyl)methanone |
InChI |
InChI=1S/C14H12O4/c1-8-12(16)7-6-11(13(8)17)14(18)9-2-4-10(15)5-3-9/h2-7,15-17H,1H3 |
Clave InChI |
BEODKXGVPVGTPA-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1O)C(=O)C2=CC=C(C=C2)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


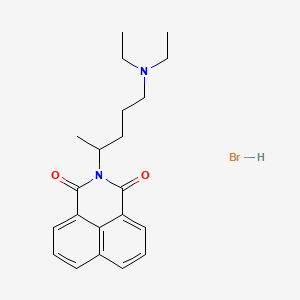
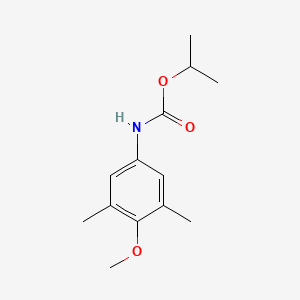
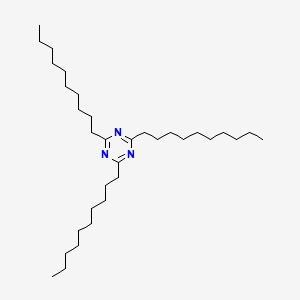

![2-[[(2S,3S)-3-hydroxy-2-[[(2S)-3-hydroxy-2-[[(2S)-2-[[(2S)-2-[(3-hydroxy-2-methylundecanoyl)-methylamino]-4-methylpent-4-enyl]amino]-3-methylbut-3-enoyl]amino]propanoyl]amino]butanoyl]amino]acetic acid](/img/structure/B14417400.png)
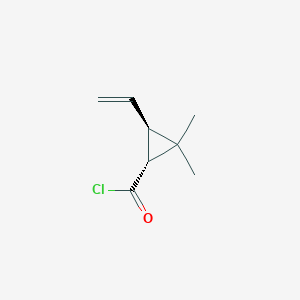

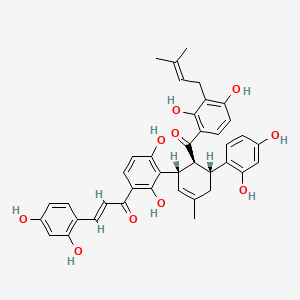
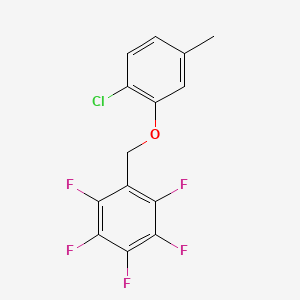
silane](/img/structure/B14417441.png)

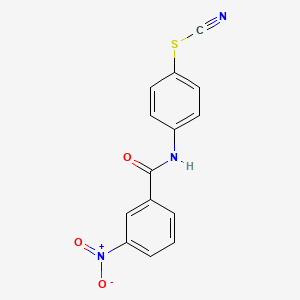

![4,10-Bis[2-(2-butoxyethoxy)ethyl]-1,7-dioxa-4,10-diazacyclododecane](/img/structure/B14417470.png)
